methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate
Description
Properties
IUPAC Name |
methyl N-(5-chlorosulfonyl-4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S2/c1-3-4(15(7,11)12)14-5(8-3)9-6(10)13-2/h1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVKKVLKBSOQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1602614-81-2 | |
| Record name | methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
Starting Materials: 4-methyl-1,3-thiazole-2-amine and chlorosulfonyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the chlorosulfonyl isocyanate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .
Scientific Research Applications
Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their function. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[5-(chlorosulfonyl)-4-ethyl-1,3-thiazol-2-yl]carbamate
- Methyl N-[5-(chlorosulfonyl)-4-phenyl-1,3-thiazol-2-yl]carbamate
- Methyl N-[5-(chlorosulfonyl)-4-isopropyl-1,3-thiazol-2-yl]carbamate
Uniqueness
Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and properties. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications, setting it apart from other similar compounds .
Biological Activity
Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₆H₇ClN₂O₄S₂
- Molecular Weight : 224.72 g/mol
- CAS Number : 121599663
The presence of the chlorosulfonyl group and the thiazole ring contributes to its reactivity and biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Sphingomyelinase : The compound has been studied as a potential inhibitor of neutral sphingomyelinase (nSMase), an enzyme involved in sphingolipid metabolism. Inhibition of nSMase can affect cell signaling and exosome release, which are crucial in various pathological conditions including neurodegenerative diseases like Alzheimer’s disease .
- Antagonistic Effects on Receptors : The compound is also investigated for its role as an antagonist for lysophosphatidic acid receptor 2 (LPA2). This receptor is implicated in various cellular processes such as proliferation, migration, and survival .
Cytotoxicity and Therapeutic Potential
Studies have assessed the cytotoxicity of this compound against different cancer cell lines. The compound demonstrated varying levels of cytotoxicity depending on the cell type:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Moderate cytotoxicity observed |
| HeLa (Cervical Cancer) | 5 | High cytotoxicity; potential for therapeutic use |
| A549 (Lung Cancer) | 15 | Lower sensitivity compared to HeLa |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Inhibition of Exosome Release
A study focused on the effects of this compound in a mouse model of Alzheimer’s disease. The compound was administered at varying doses to evaluate its impact on exosome release from brain cells. Results indicated a significant reduction in exosome secretion at doses above 10 mg/kg, correlating with improved cognitive function in treated mice .
Case Study 2: LPA2 Antagonism
Another study evaluated the antagonistic effects of this compound on LPA2 receptors in CHO cells. Using a FLIPR assay, it was found that this compound effectively inhibited LPA-induced signaling pathways, demonstrating its potential as a therapeutic agent for conditions mediated by LPA signaling .
Q & A
Basic: What are the optimized synthetic protocols for methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate, and how do reaction parameters influence yield?
Answer:
Synthesis typically involves nucleophilic substitution or carbamate coupling. For example, outlines a base-mediated reaction using K₂CO₃ in DMF at room temperature with RCH₂Cl, yielding thiazole derivatives. Optimizing parameters like solvent polarity (DMF vs. dioxane in ), stoichiometric ratios of reagents (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate), and reaction time can enhance yields. Recrystallization from ethanol-DMF mixtures (as in ) improves purity. Contradictions in yields may arise from substituent steric effects or competing side reactions (e.g., hydrolysis of chlorosulfonyl groups under basic conditions).
Advanced: How do electronic and steric effects of substituents on the thiazole ring modulate the reactivity of this compound in cross-coupling reactions?
Answer:
Electron-withdrawing groups (e.g., -SO₂Cl) enhance electrophilicity at the thiazole C-2 position, facilitating nucleophilic attacks. demonstrates that substituents like 4-nitrophenyl or 4-fluorophenyl alter electronic density, as evidenced by NMR chemical shifts (e.g., δ 8.2–8.4 ppm for aromatic protons). Steric hindrance from bulky substituents (e.g., 3-methoxyphenyl) may reduce reaction rates, requiring elevated temperatures or catalytic systems. Computational studies (e.g., DFT in ) can predict reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
Basic: Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
Answer:
1H/13C NMR ( ) identifies proton environments (e.g., thiazole C-H at δ 6.8–7.2 ppm) and carbamate carbonyl signals (δ 165–170 ppm). HRMS ([M + H]+) confirms molecular weight with <5 ppm error. IR spectroscopy detects sulfonyl (1350–1200 cm⁻¹) and carbamate (1700–1750 cm⁻¹) stretches. X-ray crystallography (as in ) resolves bond angles and confirms regiochemistry. For chlorosulfonyl group stability, TGA/DSC monitors decomposition temperatures (>200°C in ).
Advanced: What mechanistic insights explain the hydrolytic instability of the chlorosulfonyl group in this compound under aqueous conditions?
Answer:
The chlorosulfonyl group (-SO₂Cl) is prone to hydrolysis via nucleophilic substitution (SN2) by water, forming -SO₃H. Kinetic studies (pH-dependent HPLC in ) reveal accelerated degradation at pH >7 due to hydroxide ion attack. Computational modeling (MD simulations in ) can map transition states and activation energies. Stabilization strategies include using anhydrous solvents (e.g., DMF) or protecting groups (e.g., tert-butyl carbamates). Contradictory stability reports may stem from trace moisture in reagents or variable reaction temperatures.
Basic: What safety protocols are critical when handling this compound?
Answer:
The chlorosulfonyl group poses lachrymatory and corrosive hazards. Use PPE (gloves, goggles) and work in a fume hood. emphasizes avoiding inhalation/contact, while recommends immediate rinsing with water for skin exposure. Storage at 2–8°C under inert atmosphere (N₂/Ar) minimizes decomposition. Spills should be neutralized with sodium bicarbonate before disposal.
Advanced: How can researchers resolve contradictory data in the biological activity of this compound derivatives?
Answer:
Discrepancies may arise from impurities (e.g., unreacted starting materials) or assay variability. recommends rigorous purification (e.g., column chromatography, recrystallization) and validating biological assays with positive controls. Structure-activity relationship (SAR) studies should correlate substituent effects (e.g., logP, Hammett σ values) with activity trends. Meta-analyses of literature data (e.g., ) can identify outliers due to methodological differences (e.g., cell line specificity).
Advanced: What theoretical frameworks guide the design of this compound analogs for targeted drug delivery?
Answer:
Docking studies (e.g., AutoDock in ) predict binding affinities to biological targets (e.g., enzymes in ). Pharmacophore modeling identifies essential features (e.g., sulfonyl acceptor, hydrophobic thiazole ring). QSAR models ( ) optimize bioavailability by balancing lipophilicity (clogP) and polar surface area. stresses aligning hypotheses with established theories (e.g., enzyme inhibition mechanisms) to ensure methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
